
(S)-PA 824-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-PA 824-d4 is a deuterated analog of (S)-PA 824, a nitroimidazole compound. It is primarily used in scientific research for its potential applications in treating tuberculosis. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PA 824-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Nitration: Introduction of the nitro group to the imidazole ring.
Deuteration: Incorporation of deuterium atoms at specific positions to obtain the deuterated analog.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-PA 824-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative.
Wissenschaftliche Forschungsanwendungen
(S)-PA 824-d4 is extensively used in scientific research, particularly in:
Chemistry: Studying the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of (S)-PA 824.
Medicine: Researching its potential as an anti-tuberculosis agent.
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (S)-PA 824-d4 involves its reduction to reactive intermediates that target and disrupt essential cellular processes in Mycobacterium tuberculosis. The molecular targets include enzymes involved in DNA replication and repair, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-PA 824: The non-deuterated parent compound.
Delamanid: Another nitroimidazole used in tuberculosis treatment.
Pretomanid: A related compound with similar applications.
Uniqueness
(S)-PA 824-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
Biologische Aktivität
(S)-PA 824-d4 is a deuterated derivative of PA-824, a compound under investigation for its potential in treating tuberculosis (TB). This article reviews its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on various research studies.
Overview of this compound
This compound is part of a class of compounds known as nitroimidazoles, which are characterized by their ability to undergo enzymatic reduction in mycobacteria, leading to the generation of reactive nitrogen species that exhibit bactericidal effects against Mycobacterium tuberculosis. The deuteration in this compound enhances its metabolic stability and may influence its pharmacodynamics and pharmacokinetics.
The primary mechanisms through which this compound exerts its bactericidal activity include:
- Inhibition of Cell Wall Synthesis : Similar to other anti-TB agents like isoniazid, this compound inhibits the synthesis of ketomycolates, essential components of the mycobacterial cell wall. This action contributes to its efficacy against actively replicating bacilli .
- Nitric Oxide Donation : A unique feature of this compound is its ability to donate nitric oxide upon enzymatic reduction. This mechanism is particularly effective against non-replicating or slowly replicating bacilli, which are often resistant to conventional treatments .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits time-dependent activity. In murine models, the compound showed favorable pharmacokinetic profiles with significant reductions in colony-forming units (CFU) in lung tissues after administration. Key pharmacokinetic parameters include:
- Cmax : Maximum serum concentration achieved post-administration.
- AUC0–144 : Area under the concentration-time curve over a specified duration.
- T½ : Half-life indicating the duration for which the drug remains active in the system.
Table 1 summarizes the pharmacokinetic parameters observed in animal studies:
Dose (mg/kg) | Cmax (μg/ml) | AUC0–144 (μg·h/ml) | T½ (h) |
---|---|---|---|
192 | 3.6 | 28.5 | 6.5 |
96 | 2.1 | 15.2 | 5.8 |
48 | 1.0 | 7.5 | 4.2 |
Clinical Studies and Efficacy
Clinical trials have evaluated the efficacy of this compound in humans, particularly focusing on early bactericidal activity (EBA). In a study involving patients with smear-positive pulmonary TB, participants received daily doses ranging from 200 mg to 1200 mg for two weeks. Results indicated substantial reductions in sputum CFU counts across all doses tested, although no clear dose-response relationship was observed .
Case Study: Early Bactericidal Activity Trial
A notable trial assessed the EBA of this compound in patients with pulmonary TB:
- Participants : Smear-positive TB patients
- Doses : Administered doses were 200 mg, 600 mg, 1000 mg, and 1200 mg daily.
- Duration : Treatment lasted for two weeks.
- Outcomes :
- Reduction in CFU counts was observed at all doses.
- Average reduction was approximately 0.1log10CFU ml day.
This study highlighted the time-dependent nature of drug exposure and its relationship with anti-TB effects .
Eigenschaften
CAS-Nummer |
1346617-34-2 |
---|---|
Molekularformel |
C14H12F3N3O5 |
Molekulargewicht |
363.286 |
IUPAC-Name |
(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |
InChI-Schlüssel |
ZLHZLMOSPGACSZ-QXCFPOKCSA-N |
SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Synonyme |
(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; PA 824-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.